2-Imino-2,5-dihydro-1H-1,5-benzodiazepine-3-carbonitrile

Fluorometric analysis Hydrogen peroxide detection Peroxidase substrate

2-Imino-2,5-dihydro-1H-1,5-benzodiazepine-3-carbonitrile (CAS 57315-84-1), also indexed as 4-amino-1H-1,5-benzodiazepine-3-carbonitrile, is a heterocyclic small molecule (MW 184.20, C₁₀H₈N₄) belonging to the 1,5-benzodiazepine class. The compound features a benzene ring fused to a 1,5-diazepine ring bearing a carbonitrile substituent at position 3 and an amino/imino group at position 4/2, existing in a documented tautomeric equilibrium between the 4-amino-1H and 2-imino-2,5-dihydro forms.

Molecular Formula C10H8N4
Molecular Weight 184.20 g/mol
CAS No. 57315-84-1
Cat. No. B12672050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Imino-2,5-dihydro-1H-1,5-benzodiazepine-3-carbonitrile
CAS57315-84-1
Molecular FormulaC10H8N4
Molecular Weight184.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC=C(C(=N2)N)C#N
InChIInChI=1S/C10H8N4/c11-5-7-6-13-8-3-1-2-4-9(8)14-10(7)12/h1-4,6,13H,(H2,12,14)
InChIKeyQJZIADSHTCWDAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Imino-2,5-dihydro-1H-1,5-benzodiazepine-3-carbonitrile (CAS 57315-84-1): Chemical Identity and Core Structural Features for Procurement Decisions


2-Imino-2,5-dihydro-1H-1,5-benzodiazepine-3-carbonitrile (CAS 57315-84-1), also indexed as 4-amino-1H-1,5-benzodiazepine-3-carbonitrile, is a heterocyclic small molecule (MW 184.20, C₁₀H₈N₄) belonging to the 1,5-benzodiazepine class [1]. The compound features a benzene ring fused to a 1,5-diazepine ring bearing a carbonitrile substituent at position 3 and an amino/imino group at position 4/2, existing in a documented tautomeric equilibrium between the 4-amino-1H and 2-imino-2,5-dihydro forms [2]. This compound is primarily utilized as a versatile synthetic intermediate for constructing diverse nitrogen-containing heterocycles and as a fluorogenic probe for hydrogen peroxide detection [3][4].

Why Generic 1,5-Benzodiazepine Analogs Cannot Substitute for 2-Imino-2,5-dihydro-1H-1,5-benzodiazepine-3-carbonitrile in Research and Analytical Workflows


Substitution with simpler 1,5-benzodiazepine analogs or the corresponding 3-carboxylate derivative is scientifically inadvisable because the 3-carbonitrile group and the 4-amino/2-imino tautomeric system confer distinct reactivity not present in alternative scaffolds. The carbonitrile moiety enables unique ring-transformation pathways with hydroxylamine, hydrazines, and amines to generate benzimidazole, pyrimidine, isoxazole, and triazepine products—transformations the 3-carboxylate analog either does not undergo or performs with altered regiochemistry [1]. In analytical applications, the compound's nonfluorescent-to-fluorescent conversion upon reaction with H₂O₂ is specific to this carbonitrile scaffold and cannot be replicated by other benzodiazepine derivatives lacking the 3-carbonitrile/4-amino substitution pattern [2]. Additionally, the tautomeric equilibrium between the 4-amino-1H and 2-imino-2,5-dihydro forms modulates nucleophilic reactivity at the C-4/C-2 position in ways that fixed-amino or fixed-imino analogs cannot reproduce [3].

Quantitative Differentiation Evidence for 2-Imino-2,5-dihydro-1H-1,5-benzodiazepine-3-carbonitrile (CAS 57315-84-1) Against Closest Analogs


Fluorogenic H₂O₂ Detection: Aqueous Solubility and Air Stability Advantage Over Diacetyldichlorofluorescin

The hydrochloride salt of the target compound (1) serves as a fluorogenic probe for hydrogen peroxide via peroxidase-catalyzed ring transformation to a fluorescent benzimidazole. In direct comparison with the widely used fluorogenic probe diacetyldichlorofluorescin, compound 1 demonstrates a measurable range of 5.880×10⁻⁷ to 1.176×10⁻⁵ mol/L H₂O₂ (detection limit approximately 5.9×10⁻⁷ mol/L) versus a detection limit of approximately 10⁻⁸ mol/L for diacetyldichlorofluorescin [1]. Although the absolute detection limit is approximately 1.8 orders of magnitude higher, compound 1 offers two documented practical advantages: superior solubility in water and markedly better stability against spontaneous oxidation by atmospheric oxygen, which reduces background signal and improves assay reproducibility under ambient laboratory conditions [1].

Fluorometric analysis Hydrogen peroxide detection Peroxidase substrate

Ring Transformation with Hydroxylamine: Mild Aqueous Conditions Enable Benzimidazolidine and Isoxazole Synthesis with Product Divergence vs. N4-Substituted Analogs

The target compound (1) undergoes ring opening with hydroxylamine in aqueous medium (H₂O, 10 min, 100°C) to afford a hydroxylamine adduct (2), which cyclizes to 2-benzimidazolidinylidene-3-hydroxyiminopropionitrile (4) upon treatment with hydrochloric acid [1]. In contrast, the 4-ethoxycarbonylamino analog (6a) or the N′-ethylurea analog (6b) reacts with hydroxylamine to yield 5-(o-aminoanilino)-4-cyanoisoxazole (3), which requires an additional base-catalyzed rearrangement to reach the same benzimidazolidinylidene product (4)—a fundamentally different product distribution from the same nucleophile [1]. This divergence demonstrates that the free 4-amino substitution pattern uniquely directs hydroxylamine-mediated ring transformation toward benzimidazolidine products, whereas N4-substituted analogs route through isoxazole intermediates.

Heterocyclic synthesis Ring transformation Benzimidazole

Multi-Nucleophile Reactivity Spectrum: Hydrazine and Amine Ring Transformation Scope vs. Carboxylate Congener and Unsubstituted Benzodiazepines

The target compound (1) reacts with hydrazines under mild conditions (H₂O or EtOH, 20°C, 2–3 h) to yield ring-opened hydrazine adducts (2), which undergo recyclization with aqueous NaOH to produce multiple heterocyclic products (compounds 3, 4, and 9) [1][2]. Separately, with aliphatic primary amines (methylamine, ethylamine) at approximately 40°C in methanol, the same starting material yields ring-opened amine adducts (7) that can be recyclized back to 1 with hydrochloric acid [3]. The corresponding ethyl carboxylate analog (ethyl 4-amino-1H-1,5-benzodiazepine-3-carboxylate) also undergoes ring contraction with aromatic amines in methanol, but its product profile is limited to benzimidazole derivatives, lacking the triazepine and pyrimidine pathways accessible from the carbonitrile [3]. Unsubstituted 1,5-benzodiazepine and 1,4-benzodiazepine scaffolds show no analogous ring transformation reactivity. In total, the target compound demonstrates documented reactivity with three distinct nucleophile classes (hydroxylamine, hydrazines, amines), producing access to at least four heterocyclic scaffolds.

Hydrazine adducts Amine ring-opening Heterocycle diversification

Tautomeric Equilibrium (4-Amino ↔ 2-Imino Form): Structural Prerequisite for Broad Reactivity vs. Fixed-Tautomer N4-Substituted Derivatives

The target compound exists in a documented tautomeric equilibrium between the 4-amino-1H-1,5-benzodiazepine-3-carbonitrile form and the 2-imino-2,5-dihydro-1H-1,5-benzodiazepine-3-carbonitrile form, as explicitly noted by Okamoto and Ueda who described a "remarkable tautomeric nature" for this compound class [1]. This tautomerism arises from the cyclic amidine system within the diazepine ring. In contrast, N4-alkyl or N4-acyl derivatives (e.g., 4-dimethylaminomethyleneamino- or 4-acylamino-1H-1,5-benzodiazepine-3-carbonitriles) lock the structure into a single tautomeric form, which restricts their reactivity to only methylamine and ammonia, yielding pyrimidine-5-carbonitriles as the sole product class . The free amino/imino tautomeric equilibrium is therefore structurally required for the broad nucleophile compatibility (three nucleophile classes, four product scaffolds) documented in other evidence items.

Tautomerism Benzodiazepine reactivity Amidine system

Convergent One-Step Synthesis from Dicyanovinyl Precursor: Operational Simplicity vs. Conventional Multi-Component Benzodiazepine Condensation Routes

The target compound is prepared in a single synthetic step by treating o-N-(2,2-dicyanovinyl)aminoaniline with hydrochloric acid, which induces cyclization to the 1,5-benzodiazepine ring system with simultaneous installation of both the 3-carbonitrile and 4-amino functionalities [1][2]. This route contrasts with conventional 1,5-benzodiazepine syntheses that typically require condensation of o-phenylenediamine with α,β-unsaturated carbonyl compounds (β-diketones or β-ketoesters), often necessitating acid catalysis, elevated temperatures, and extended reaction times—and which do not directly introduce the 3-carbonitrile substitution [3]. The dicyanovinyl precursor route also provides access to the ethyl carboxylate congener (ethyl 4-amino-1H-1,5-benzodiazepine-3-carboxylate) by analogous methodology, demonstrating its utility as a general entry into 3-substituted 4-amino-1,5-benzodiazepines [2].

Benzodiazepine synthesis Cyclization Precursor chemistry

Optimal Application Scenarios for 2-Imino-2,5-dihydro-1H-1,5-benzodiazepine-3-carbonitrile (CAS 57315-84-1) Based on Quantitative Differentiation Evidence


Aqueous Hydrogen Peroxide Fluorometric Assay Development Requiring Air-Stable Probe Chemistry

Laboratories developing fluorometric H₂O₂ detection methods for biological samples (e.g., cell lysates, tissue homogenates, environmental water samples) where aqueous solubility and resistance to spontaneous air oxidation are critical operational parameters should select this compound over diacetyldichlorofluorescin. The target compound provides a measurable range of 5.880×10⁻⁷ to 1.176×10⁻⁵ mol/L H₂O₂ with reduced background signal from atmospheric oxidation, making it particularly suitable for assays performed under ambient laboratory conditions without strict anaerobic handling [1].

Diversity-Oriented Synthesis of Nitrogen Heterocycle Libraries from a Single Benzodiazepine Scaffold

Medicinal chemistry and chemical biology groups requiring access to benzimidazole, pyrimidine, isoxazole, and triazepine compound libraries from a common intermediate should prioritize this compound. Its unique ability to undergo ring transformation with three distinct nucleophile classes—hydroxylamine (→ benzimidazolidines/isoxazoles), hydrazines (→ ring-opened adducts recyclizable to multiple heterocycles), and primary amines (→ ring-opened adducts recyclizable with HCl)—provides synthetic divergence unmatched by the ethyl carboxylate congener or unsubstituted 1,5-benzodiazepine scaffolds [2][3][4].

Benzimidazole Scaffold Construction via Traceless Ring Contraction Strategy

For synthetic programs targeting 2-substituted benzimidazoles, the ring contraction of this compound with aromatic primary amines in methanol represents a traceless strategy where the benzodiazepine ring serves as a latent benzimidazole precursor [3]. This route is particularly valuable when the target benzimidazole requires an o-aminoaniline-derived substitution pattern that is difficult to access via conventional benzimidazole syntheses such as the Phillips reaction or HBTU-mediated cyclization.

Chemical Biology Probe Development Leveraging Tautomer-Controlled Reactivity

Research groups investigating structure-activity relationships in benzodiazepine-derived bioactive molecules should procure the free base form (CAS 57315-84-1) specifically, rather than N4-substituted derivatives, to preserve the tautomeric equilibrium essential for the compound's characteristic reactivity profile. The free 4-amino/2-imino tautomerism enables pH- and solvent-dependent modulation of nucleophilic character that can be exploited for condition-specific bioconjugation or prodrug activation strategies [5].

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